cyclopentyl (2R)-2-[[(2S)-2-[(1R)-2-(hydroxyamino)-1-methoxy-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate
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Overview
Description
Cyclopentyl (2R)-2-[[(2S)-2-[(1R)-2-(hydroxyamino)-1-methoxy-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate is a complex organic compound with a unique structure that includes a cyclopentyl ring, a phenyl group, and several chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl (2R)-2-[[(2S)-2-[(1R)-2-(hydroxyamino)-1-methoxy-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate typically involves multiple steps, including the formation of chiral centers and the coupling of different functional groups. One common approach is to start with the preparation of the chiral amine and acid components, followed by their coupling to form the final product. The reaction conditions often require the use of protecting groups, chiral catalysts, and specific solvents to ensure high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl (2R)-2-[[(2S)-2-[(1R)-2-(hydroxyamino)-1-methoxy-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro compounds, while reduction of the carbonyl groups can produce alcohols or amines .
Scientific Research Applications
Cyclopentyl (2R)-2-[[(2S)-2-[(1R)-2-(hydroxyamino)-1-methoxy-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of cyclopentyl (2R)-2-[[(2S)-2-[(1R)-2-(hydroxyamino)-1-methoxy-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl (2R)-2-[[(2S)-2-[(1R)-2-amino-1-methoxy-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate
- Cyclopentyl (2R)-2-[[(2S)-2-[(1R)-2-hydroxy-1-methoxy-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate
Uniqueness
Cyclopentyl (2R)-2-[[(2S)-2-[(1R)-2-(hydroxyamino)-1-methoxy-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H32N2O6 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
cyclopentyl (2R)-2-[[(2S)-2-[(1R)-2-(hydroxyamino)-1-methoxy-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate |
InChI |
InChI=1S/C22H32N2O6/c1-14(2)13-17(19(29-3)21(26)24-28)20(25)23-18(15-9-5-4-6-10-15)22(27)30-16-11-7-8-12-16/h4-6,9-10,14,16-19,28H,7-8,11-13H2,1-3H3,(H,23,25)(H,24,26)/t17-,18+,19+/m0/s1 |
InChI Key |
NYGGUGZLUBNLTJ-IPMKNSEASA-N |
Isomeric SMILES |
CC(C)C[C@@H]([C@H](C(=O)NO)OC)C(=O)N[C@H](C1=CC=CC=C1)C(=O)OC2CCCC2 |
Canonical SMILES |
CC(C)CC(C(C(=O)NO)OC)C(=O)NC(C1=CC=CC=C1)C(=O)OC2CCCC2 |
Origin of Product |
United States |
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